molecular formula C17H14N2S B14618962 Pyrimidine, 2-(methylthio)-4,6-diphenyl- CAS No. 59807-21-5

Pyrimidine, 2-(methylthio)-4,6-diphenyl-

Cat. No.: B14618962
CAS No.: 59807-21-5
M. Wt: 278.4 g/mol
InChI Key: PCQRJYVGHCCHOJ-UHFFFAOYSA-N
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Description

Pyrimidine, 2-(methylthio)-4,6-diphenyl- is a heterocyclic aromatic organic compound that contains a pyrimidine ring substituted with a methylthio group at the 2-position and phenyl groups at the 4- and 6-positions. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, 2-(methylthio)-4,6-diphenyl- can be achieved through several methods. One common approach involves the reaction of 2-thiouracil with methyl iodide in the presence of a base such as sodium hydroxide. This reaction typically requires reflux conditions for about 24 hours . Another method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboron compounds .

Industrial Production Methods: Industrial production of pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) moiety undergoes displacement reactions with nucleophiles under basic or acidic conditions:

Reaction Reagents/Conditions Product Yield Source
AlkylationAmines (e.g., piperidine), K₂CO₃, acetone, 70°C4,6-diphenyl-2-(alkylthio)pyrimidine derivatives63–71%
Cyclization with hydrazidesEthoxyethanol, reflux2-anilino-1,3,4-oxadiazole derivatives60–75%

Mechanistic Insight : The methylthio group acts as a leaving group, enabling substitution with amines or participation in cyclization reactions to form fused heterocycles like oxadiazoles .

Electrophilic Aromatic Substitution (EAS) on Phenyl Rings

The para-substituted phenyl groups undergo regioselective EAS:

Key Reactions :

  • Nitration : Concentrated HNO₃ at 0–5°C introduces nitro groups at the meta position of phenyl rings .

  • Halogenation : Cl₂ or Br₂ in acetic acid yields mono- or di-halogenated derivatives .

Example :

tex
\text{2-(Methylthio)-4,6-diphenylpyrimidine} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{4,6-di(3-nitrophenyl)-2-(methylthio)pyrimidine}

Oxidation of the Methylthio Group

Controlled oxidation modifies the sulfur center:

Oxidizing Agent Product Application
H₂O₂ (30%), acetic acidSulfoxide (-SOCH₃)Intermediate for sulfone synthesis
m-CPBA (2 equiv), CH₂Cl₂Sulfone (-SO₂CH₃)Enhances electrophilicity for substitution

Kinetics : Sulfone formation proceeds faster (2–4 h) compared to sulfoxide (6–8 h) under mild conditions .

Ring Functionalization via Cyclocondensation

The pyrimidine core participates in cycloaddition reactions:

Synthesis of Fused Heterocycles :

  • With thiourea : Forms pyrimidine-thiazole hybrids under reflux in ethanol/KOH (70% yield) .

  • With triethoxymethane : Generates 1,3,4-oxadiazole derivatives at 100°C (65% yield) .

Example Pathway :

tex
\text{2-(Methylthio)-4,6-diphenylpyrimidine} \xrightarrow{\text{CS(NH}_2\text{)}_2, \Delta} \text{Thiazolo[4,5-d]pyrimidine}

Reductive Transformations

Selective reduction of functional groups:

Target Site Reagent Product
Pyrimidine C=N bondsNaBH₄, MeOHPartially reduced dihydropyrimidine
Nitro groupsH₂/Pd-C, ethanolAmino derivatives

Limitation : Over-reduction of the pyrimidine ring occurs with LiAlH₄, leading to ring-opening .

Stability and Reaction Optimization

Critical Factors :

  • Solvent : Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions .

  • Catalysts : N,N-dimethylaniline enhances chlorination efficiency by 30% .

Challenges :

  • Competing side reactions during nitration require strict temperature control (<10°C) .

  • Sulfur oxidation products may deactivate catalysts in subsequent steps.

This systematic analysis underscores the versatility of 2-(methylthio)-4,6-diphenylpyrimidine in synthesizing pharmacologically relevant scaffolds while highlighting operational nuances for optimal yield and selectivity.

Scientific Research Applications

Pyrimidine, 2-(methylthio)-4,6-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrimidine, 2-(methylthio)-4,6-diphenyl- involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes such as kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit the expression of inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Comparison: Pyrimidine, 2-(methylthio)-4,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it exhibits a unique combination of antimicrobial, anticancer, and anti-inflammatory activities . The presence of the methylthio group at the 2-position and phenyl groups at the 4- and 6-positions enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-methylsulfanyl-4,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S/c1-20-17-18-15(13-8-4-2-5-9-13)12-16(19-17)14-10-6-3-7-11-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQRJYVGHCCHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451018
Record name Pyrimidine, 2-(methylthio)-4,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59807-21-5
Record name Pyrimidine, 2-(methylthio)-4,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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